2-Amino-2-(4-fluorophenyl)ethanol
Overview
Description
2-Amino-2-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. It is a chiral molecule, meaning it has a chiral center and exists in two enantiomeric forms: ®-2-amino-2-(4-fluorophenyl)ethanol and (S)-2-amino-2-(4-fluorophenyl)ethanol . This compound is colorless or white crystalline in nature and is soluble in water and organic solvents .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(4-fluorophenyl)ethanol may also interact with various biological targets, contributing to its potential therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given the diverse biological activities of similar compounds , it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its action.
Preparation Methods
2-Amino-2-(4-fluorophenyl)ethanol can be synthesized through various methods. One common preparation method involves the reaction of (S)-1-aminoethanol with fluorobenzene, followed by an aldol condensation reaction using suitable catalysts and conditions to obtain the target product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-2-(4-fluorophenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(4-fluorophenyl)ethanol has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
2-Amino-2-(4-fluorophenyl)ethanol can be compared with other similar compounds, such as:
2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-2-(4-bromophenyl)ethanol: Similar structure but with a bromine atom instead of fluorine.
2-Amino-2-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564732 | |
Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140373-17-7 | |
Record name | 2-Amino-2-(4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-(4-fluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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